

Physical and chemical characteristics of Molybdenum-95

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Molybdenum-95

Cat. No.: B3322307

[Get Quote](#)

An In-depth Technical Guide on the Core Physical and Chemical Characteristics of **Molybdenum-95**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stable isotope **Molybdenum-95** (^{95}Mo), detailing its fundamental nuclear, atomic, and chemical properties. It is intended to serve as a technical resource, consolidating key data and outlining experimental methodologies relevant to its characterization and application in research and development.

Core Physical and Chemical Properties

Molybdenum-95 is one of the seven naturally occurring isotopes of molybdenum.[1] It is a stable, non-radioactive isotope, making it suitable for a variety of applications without the need for radiological handling protocols.[2] Its unique nuclear properties, particularly its nuclear spin and small electric quadrupole moment, make it a valuable nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Nuclear and Atomic Properties

The fundamental properties of the ^{95}Mo nucleus and atom are summarized below. These parameters are critical for applications ranging from nuclear physics to materials science and analytical chemistry.

Property	Value
Atomic Number (Z)	42[4]
Neutron Number (N)	53[4]
Mass Number (A)	95[4]
Relative Atomic Mass	94.9058421 u[4][5]
Natural Abundance	15.92%[3][5][6]
Half-life	Stable[4][5]
Nuclear Spin (I)	5/2[3][4][7]
Parity	+1[5]
Magnetic Moment	-0.9142 μN [5][8]
g-factor	-0.3657[4]
Electric Quadrupole Moment (Q)	-0.022 barn (-0.022 x 10 ⁻²⁸ m ²)[4][5][9]
Mass Excess	-87.707492 MeV[5]
Binding Energy	8.648674 MeV[5]

General Physical and Chemical Data (for Elemental Molybdenum)

While the following properties pertain to elemental molybdenum, they provide essential context for handling and utilizing ⁹⁵Mo in its elemental or compound forms.

Property	Value
Electron Configuration	[Kr] 4d ⁵ 5s ¹ [2] [6]
Electronegativity (Pauling)	2.16 [1] [4]
Atomic Radius	139 pm [2] [4]
Covalent Radius	145 pm [4]
Van der Waals Radius	209 pm [2]
Melting Point	2623 °C (2896 K) [6] [10]
Boiling Point	4640 °C (4913 K) [10]
Density (at 20°C)	10.28 g/cm ³ [11]
Appearance	Silvery-gray metal [1] [2]
Crystal Structure	Body-Centered Cubic (BCC) [4]

Nuclear Magnetic Resonance (NMR) Properties

⁹⁵Mo is an NMR-active nucleus. Despite being a quadrupolar nucleus (spin $I > 1/2$), its very small electric quadrupole moment results in relatively sharp NMR signals for a nucleus of its type, especially in symmetric chemical environments.[\[3\]](#) This characteristic makes ⁹⁵Mo NMR spectroscopy a powerful tool for studying the structure, dynamics, and bonding of molybdenum-containing compounds.[\[3\]](#)[\[12\]](#) It is the preferred isotope for molybdenum NMR over ⁹⁷Mo due to its higher sensitivity and much narrower signal lines.[\[3\]](#)

Property	Value
Spin Quantum Number (I)	5/2[3][9]
Quadrupolar Nature	Yes[3]
Relative Sensitivity (vs. ^1H)	3.23×10^{-3} [9]
Absolute Sensitivity (vs. ^1H)	5.07×10^{-4} [9]
Chemical Shift Range	~6700 ppm (from approx. -3000 to +3700 ppm) [9]
Frequency Ratio (Ξ)	6.516926%[3]
Standard Reference	2 M Na_2MoO_4 in D_2O [3][9]

Experimental Protocols: ^{95}Mo NMR Spectroscopy

The primary experimental technique for probing the local environment of **Molybdenum-95** is Nuclear Magnetic Resonance (NMR) spectroscopy. The methodology allows for detailed characterization of molybdenum complexes in both liquid and solid states.

Liquid-State ^{95}Mo NMR

Objective: To determine the chemical environment, symmetry, and structure of soluble molybdenum compounds.

Methodology:

- **Sample Preparation:** A solution of the molybdenum-containing compound is prepared in a suitable deuterated solvent (e.g., D_2O , acetonitrile- d_3). A typical concentration is in the millimolar to molar range. A reference standard, such as 2M Na_2MoO_4 in D_2O , is often used externally.[9]
- **Instrumentation:** A high-field NMR spectrometer equipped with a multinuclear probe is used.
- **Data Acquisition:** A standard one-dimensional pulse sequence is typically employed. Key parameters include the spectral width (to encompass the wide chemical shift range), pulse width (calibrated for a 90° pulse), and relaxation delay.

- **Signal Processing:** The acquired Free Induction Decay (FID) signal is processed using a Fourier transform to obtain the frequency-domain spectrum.
- **Analysis:** The resulting spectrum is analyzed for:
 - **Chemical Shift (δ):** Provides information about the electronic environment and oxidation state of the molybdenum atom.
 - **Linewidth ($W_{1/2}$):** The width of the resonance signal at half-height is highly sensitive to the symmetry of the electric field gradient at the nucleus. Symmetrical environments (e.g., tetrahedral MoO_4^{2-}) give sharp lines, while less symmetrical environments lead to significant line broadening due to quadrupolar relaxation.[\[3\]](#)[\[12\]](#)
 - **Coupling Constants:** Spin-spin coupling to other nuclei is rarely resolved due to line broadening but can provide structural information if observed.

Solid-State ^{95}Mo NMR

Objective: To characterize the coordination environment (e.g., tetrahedral vs. octahedral) and local structure of molybdenum in solid materials, such as glasses and complex crystalline powders.[\[13\]](#)

Methodology:

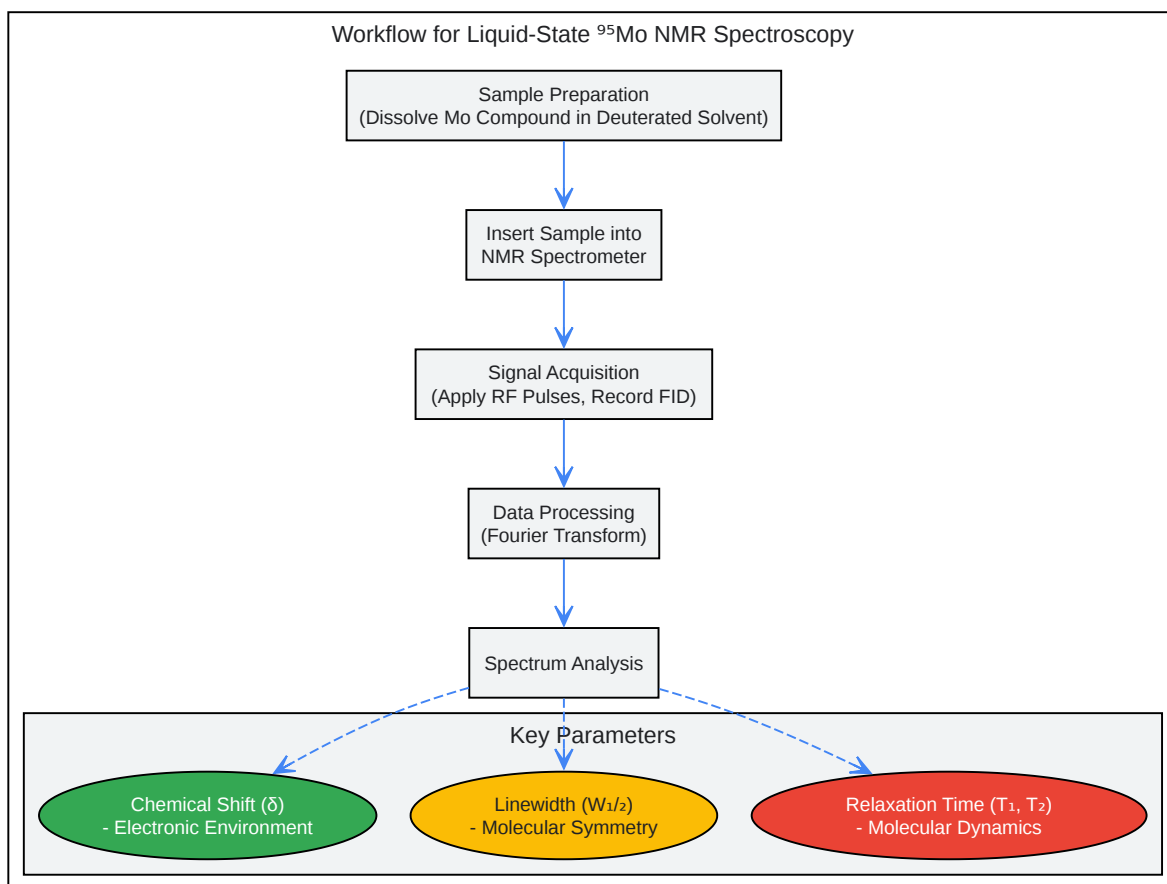
- **Sample Preparation:** The solid sample is finely powdered and packed into a zirconia rotor.
- **Instrumentation:** A high-field solid-state NMR spectrometer is required, often operating at 18.8 T or higher to improve resolution.[\[13\]](#) A probe capable of Magic-Angle Spinning (MAS) is essential.
- **Data Acquisition:**
 - **Magic-Angle Spinning (MAS):** The sample is spun at a high frequency (several kHz) at an angle of 54.74° relative to the main magnetic field. This technique averages out anisotropic interactions, leading to narrower lines.
 - **Multiple-Quantum MAS (MQMAS):** This is a two-dimensional NMR experiment that can further resolve signals from different molybdenum sites that may overlap in a simple 1D

MAS spectrum, providing clearer information on isotropic chemical shifts and quadrupolar coupling constants.[13]

- Analysis: The spectra are analyzed to distinguish between different Mo-O coordination environments. For instance, corner- and edge-shared MoO_6 octahedra can be differentiated from MoO_4 tetrahedra based on their distinct isotropic shifts and quadrupolar coupling constants (CQ).[13]

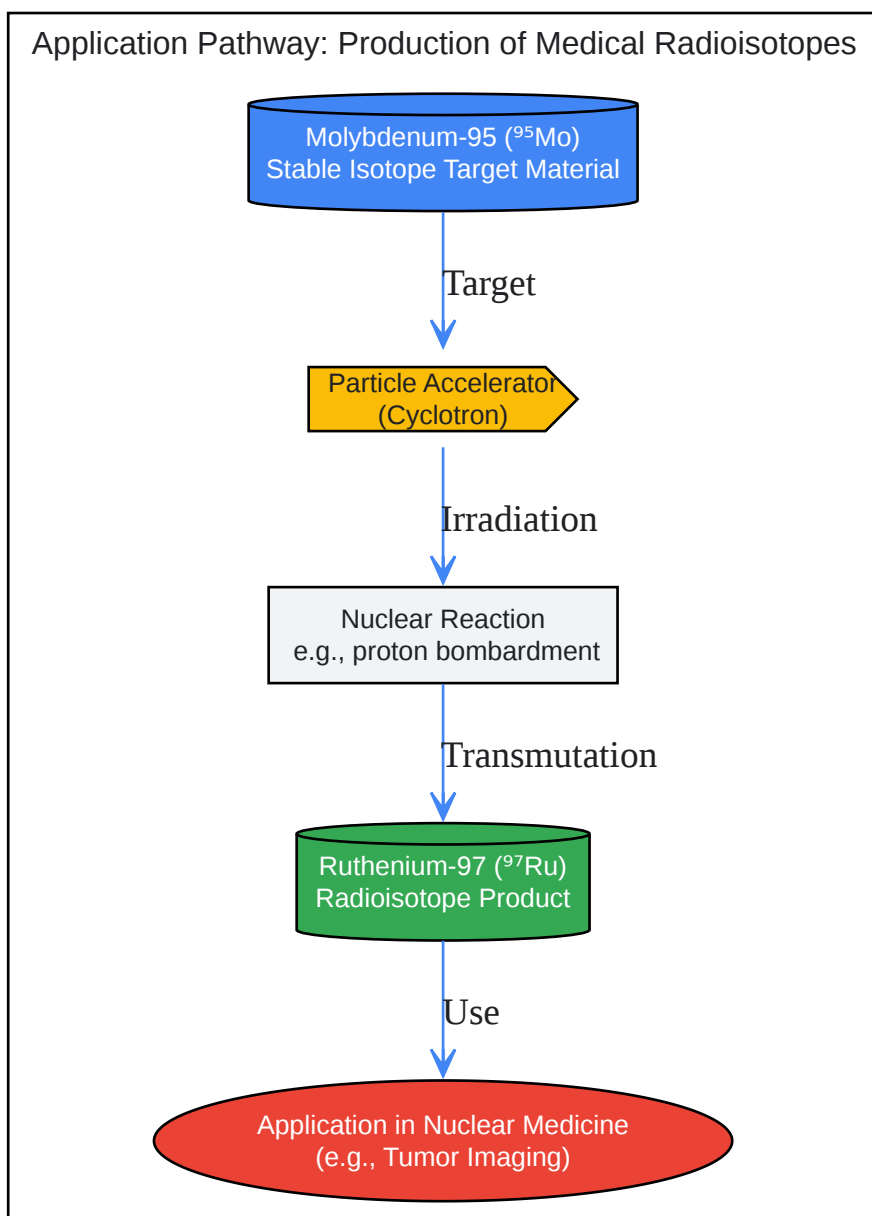
Visualizations

The following diagrams illustrate a key experimental workflow and a significant application of **Molybdenum-95**.



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for ^{95}Mo NMR spectroscopy.



[Click to download full resolution via product page](#)

Caption: Production pathway of Ruthenium-97 from a ⁹⁵Mo target.

Applications in Research and Development

Beyond its central role in fundamental NMR studies, **Molybdenum-95** serves several specialized functions:

- Medical Isotope Production: ^{95}Mo is used as a target material for the production of the medical radioisotope Ruthenium-97 (^{97}Ru) via particle accelerator bombardment.[4][8]
- Nutrition and Biomedical Studies: As a stable isotope, ^{95}Mo can be used as a tracer in human nutrition studies to safely track the uptake, metabolism, and excretion of molybdenum without exposing subjects to radiation.[2][8]
- Geochemical and Environmental Tracing: The isotopic fractionation of molybdenum, including ^{95}Mo , is studied to understand planetary differentiation processes, such as core formation, and to trace biogeochemical cycles in marine environments.[14][15]
- Nuclear Materials Science: Depleted **Molybdenum-95** has been proposed for use in advanced nuclear fuel elements to improve performance and safety in high-flux reactors.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Molybdenum - Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. (Mo) Molybdenum NMR [chem.ch.huji.ac.il]
- 4. buyisotope.com [buyisotope.com]
- 5. Isotope data for molybdenum-95 in the Periodic Table [periodictable.com]
- 6. Molybdenum - Mo [preparatorychemistry.com]
- 7. Molybdenum-95 | Mo | CID 42626459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WebElements Periodic Table » Molybdenum » isotope data [webelements.com]
- 9. NMR Periodic Table: Molybdenum NMR [imserc.northwestern.edu]
- 10. chemicool.com [chemicool.com]
- 11. scienceinfo.com [scienceinfo.com]
- 12. connectsci.au [connectsci.au]

- 13. pubs.acs.org [pubs.acs.org]
- 14. Depleted Molybdenum 95 Mo 95 Molybdenum Isotope - China Isotope Development [asiaisotopeintl.com]
- 15. Density functional theory analysis of molybdenum isotope fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical characteristics of Molybdenum-95]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3322307#physical-and-chemical-characteristics-of-molybdenum-95>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com